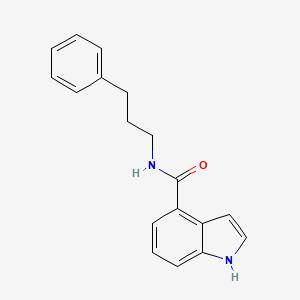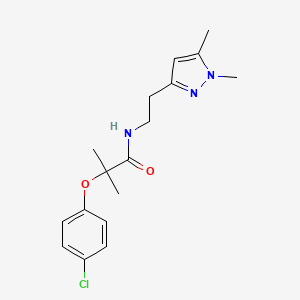
N-(3-phénylpropyl)-1H-indole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-phenylpropyl)-1H-indole-4-carboxamide: is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound features an indole core substituted with a phenylpropyl group at the nitrogen atom and a carboxamide group at the 4-position.
Applications De Recherche Scientifique
Chemistry: N-(3-phenylpropyl)-1H-indole-4-carboxamide is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It is used in the development of new therapeutic agents targeting specific biological pathways.
Medicine: N-(3-phenylpropyl)-1H-indole-4-carboxamide is investigated for its potential use in drug development. Its derivatives are explored for their efficacy in treating various diseases, including cancer, neurological disorders, and infectious diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of agrochemicals and dyes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-phenylpropyl)-1H-indole-4-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution at the Nitrogen Atom: The phenylpropyl group can be introduced through a nucleophilic substitution reaction using 3-phenylpropyl bromide and the indole derivative.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of N-(3-phenylpropyl)-1H-indole-4-carboxamide may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(3-phenylpropyl)-1H-indole-4-carboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylpropyl group or the carboxamide group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols in the presence of suitable catalysts or bases.
Major Products:
Oxidation Products: Oxo derivatives of the indole core.
Reduction Products: Reduced amide derivatives.
Substitution Products: Indole derivatives with different substituents at the nitrogen or carboxamide positions.
Mécanisme D'action
The mechanism of action of N-(3-phenylpropyl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
N-(3-phenylpropyl)-1H-indole-3-carboxamide: Similar structure but with the carboxamide group at the 3-position.
N-(2-phenylethyl)-1H-indole-4-carboxamide: Similar structure but with a phenylethyl group instead of a phenylpropyl group.
N-(3-phenylpropyl)-1H-indole-2-carboxamide: Similar structure but with the carboxamide group at the 2-position.
Uniqueness: N-(3-phenylpropyl)-1H-indole-4-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity
Propriétés
IUPAC Name |
N-(3-phenylpropyl)-1H-indole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c21-18(16-9-4-10-17-15(16)11-13-19-17)20-12-5-8-14-6-2-1-3-7-14/h1-4,6-7,9-11,13,19H,5,8,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEDYUKQPOWZTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=C3C=CNC3=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Cyclopropyl-3-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2478656.png)

![5-Chloro-3-[(4-chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2478658.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2478660.png)
![2-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2478661.png)
![4-O-ethyl 2-O-prop-2-enyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2478662.png)
![(2S,4R)-1-[(2S)-3,3-dimethyl-2-[(2-prop-2-ynoxyacetyl)amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B2478663.png)
![2-[4-(Benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2478666.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide;hydrochloride](/img/structure/B2478668.png)
![4-ethoxy-3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2478672.png)
![1-(4-fluorophenyl)-5-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2478673.png)
![3-(3-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2478675.png)
![2-{[1-(2-Chlorobenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2478676.png)
![3,4-difluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide](/img/structure/B2478677.png)
